Stereochemical Specificity in PRC2/EED Inhibitor Binding: (2S,4R) Scaffold vs. Other Diastereomers
The Curtin et al. (2017) SAR study demonstrated that inhibitors based on the dimethylamino pyrrolidine scaffold achieve potent PRC2/EED disruption only when bearing the appropriate stereochemistry. The optimized proof-of-concept inhibitor (compound 2) incorporates a (3R,4S)-configured pyrrolidine core—a stereochemical relationship directly accessible from a (2S,4R)-4-(dimethylamino)pyrrolidine precursor like the target compound [1]. In contrast, analogs with alternative stereochemistry showed substantially reduced binding and cellular activities, underscoring that stereochemical fidelity is a prerequisite for activity [1]. X-ray crystal structures of several inhibitors bound in the EED active-site confirm specific stereochemical interactions [1].
| Evidence Dimension | Biological activity dependence on pyrrolidine stereochemistry |
|---|---|
| Target Compound Data | Serves as the stereochemically-defined precursor for the (3R,4S)-configured PRC2/EED inhibitor scaffold |
| Comparator Or Baseline | Alternative diastereomers (e.g., (3S,4R) or (3S,4S) configurations) or stereorandom mixtures |
| Quantified Difference | Alternative diastereomers led to substantially reduced binding and cellular activities (exact fold-change not disclosed in abstract); only the correct stereochemistry yielded nanomolar PoC inhibitors with on-target tumor growth inhibition in a mouse xenograft model [1]. |
| Conditions | PRC2/EED TR-FRET binding assay; human cancer cell lines; mouse xenograft model (Bioorg Med Chem Lett, 2017) |
Why This Matters
Ensures that procurement of the correct (2S,4R) isomer directly supports SAR campaigns aiming to replicate or build upon the published nanomolar PRC2/EED inhibitors, avoiding wasted synthesis and ambiguous biological results caused by stereochemical mismatch.
- [1] Curtin ML, Pliushchev MA, Li HQ, et al. SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding. Bioorg Med Chem Lett. 2017;27(7):1576-1583. doi:10.1016/j.bmcl.2017.02.030 View Source
